3-Ethoxy-4-methoxymandelic Acid
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Overview
Description
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further use or sale.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
VKLBIOMPRNDRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origin of Product |
United States |
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